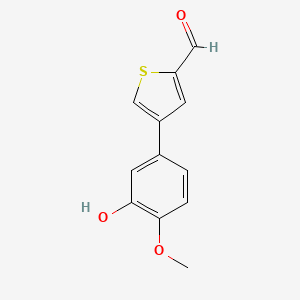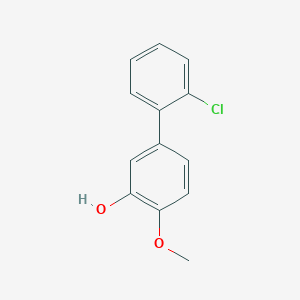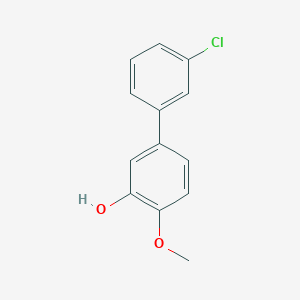
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% (5F2M) is a phenolic compound that has been studied for its potential applications in the laboratory and in scientific research. 5F2M has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further study.
Wirkmechanismus
The mechanism of action of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% binds to a range of proteins, enzymes, and receptors, which may explain its potential therapeutic effects. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been found to interact with a number of other proteins, enzymes, and receptors, which may explain its potential for drug discovery and development.
Biochemical and Physiological Effects
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has been found to have a wide range of biochemical and physiological effects. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has been found to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been found to interact with a number of other proteins, enzymes, and receptors, which may explain its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is relatively easy to synthesize, and its yield is high (95%). In addition, 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is relatively stable, making it well-suited for use in laboratory experiments. However, 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% also has some limitations for use in laboratory experiments. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is not water-soluble, making it difficult to use in aqueous solutions. In addition, 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is not very soluble in organic solvents, making it difficult to use in organic solutions.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95%. One potential direction is to further explore the mechanism of action of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% and its potential therapeutic effects. In addition, further research could be conducted to explore the potential of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% for drug discovery and development. Finally, further research could be conducted to explore the potential of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% for use in laboratory experiments, such as to develop new methods for synthesis or to improve the yield of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95%.
Synthesemethoden
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% can be synthesized using a two-step reaction process. The first step involves the reaction of 2-formylthiophene-4-yl bromide with 2-methoxyphenol in the presence of potassium carbonate, yielding 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% as the main product. The second step involves the reaction of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% with aqueous sodium hydroxide, yielding 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% as the main product. The yield of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% from the two-step reaction process is 95%.
Wissenschaftliche Forschungsanwendungen
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research, particularly in the areas of drug discovery and development. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has been found to interact with a variety of proteins, enzymes, and receptors, making it a promising compound for further study. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-12-3-2-8(5-11(12)14)9-4-10(6-13)16-7-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPAZZMIDKCOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685508 |
Source


|
| Record name | 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-86-2 |
Source


|
| Record name | 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














